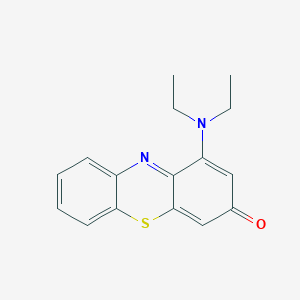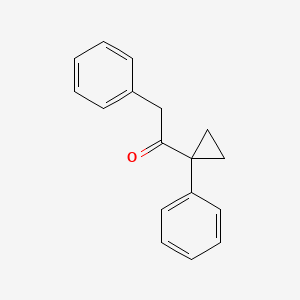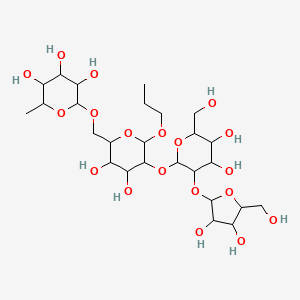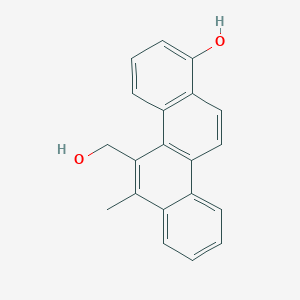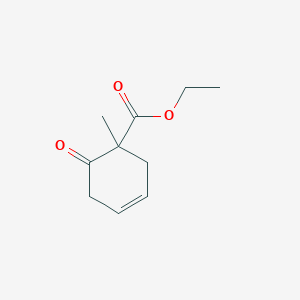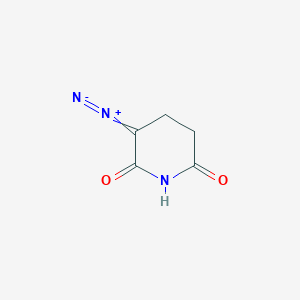
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is a heterocyclic compound with notable interest in various scientific fields It is characterized by its unique structure, which includes a diazonium group and a tetrahydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate can be achieved through various methods. One common approach involves the Michael reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with 3-(2-chlorophenyl)-2-cyanoacrylamide under mild conditions . This method yields the compound as a mixture of cis and trans diastereomers.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Michael reaction conditions to achieve higher yields and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group to an amine group.
Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with molecular targets and pathways. The diazonium group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and processes, making the compound useful for studying and manipulating biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-aryl-3,5-dicyano-6-oxo-1,4,5,6-tetrahydropyridin-2-olate
- Diethyl 6-amino-1,4-diaryl-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarboxylates
- Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate
Uniqueness
3-Diazonio-6-oxo-1,4,5,6-tetrahydropyridin-2-olate is unique due to its diazonium group, which imparts distinct chemical reactivity and potential applications. This sets it apart from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
138647-91-3 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
3-diazopiperidine-2,6-dione |
InChI |
InChI=1S/C5H5N3O2/c6-8-3-1-2-4(9)7-5(3)10/h1-2H2,(H,7,9,10) |
InChI Key |
AXPZVMOYJPRJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,1'-[Disulfanediylbis(methylene)]bis(3,5-dichlorobenzene)](/img/structure/B14282244.png)

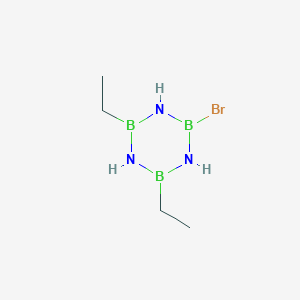
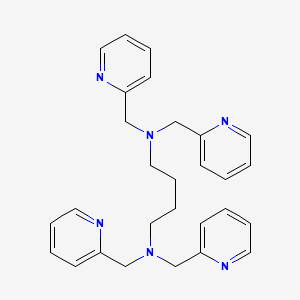
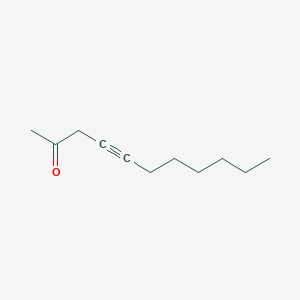
![1-Ethoxy-4-[4-(2-ethylbutyl)phenoxy]benzene](/img/structure/B14282266.png)
